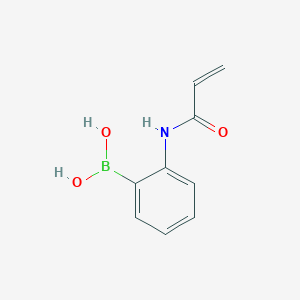

2-Acrylamidophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUBFMBDDZYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597239 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758697-66-4 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Advanced Material Science

This guide provides a comprehensive technical overview of 2-acrylamidophenylboronic acid, a versatile monomer increasingly utilized in the development of intelligent materials for biomedical and research applications. We will delve into its core chemical properties, provide detailed protocols for its synthesis and application, and offer insights into the scientific principles that govern its functionality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Chemical Properties and Molecular Characteristics

This compound, with the chemical formula C₉H₁₀BNO₃, is a bifunctional molecule that combines the reactivity of an acrylamido group with the unique binding capabilities of a phenylboronic acid moiety.[1][2] This dual nature is the cornerstone of its utility in creating responsive polymers and hydrogels.

| Property | Value | Source |

| Molecular Weight | 190.99 g/mol | [1] |

| CAS Number | 758697-66-4 | [2] |

| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | [1] |

| Appearance | White to off-white powder | Inferred from synthesis protocols |

| Solubility | Soluble in water, DMSO, and other polar organic solvents | [3] |

The key to its functionality lies in the phenylboronic acid group, which can reversibly form covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like glucose.[4][5] This interaction is highly dependent on the pH of the surrounding environment, a characteristic that is exploited in the design of "smart" materials.[6][7]

The pH-Dependent Equilibrium of Boronic Acids

In aqueous solution, phenylboronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. The neutral form is hydrophobic, while the anionic form is more hydrophilic. The pKa of the boronic acid dictates the pH at which this transition occurs. The formation of a boronate ester with a diol lowers the pKa, shifting the equilibrium towards the more stable anionic tetrahedral state, even at physiological pH. This change in charge and hydrophilicity upon diol binding is the fundamental principle behind many of its sensory applications.[6]

Figure 1: pH-dependent equilibrium of phenylboronic acid and its interaction with a diol.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical first step for its use in research and development. Below is a detailed, self-validating protocol adapted from established literature.[3]

Materials and Reagents

-

2-Aminophenylboronic acid

-

Acryloyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

Step-by-Step Synthesis Procedure

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 2-aminophenylboronic acid (1 equivalent) in a 1:1 mixture of THF and water.

-

Addition of Base: Add sodium bicarbonate (2.2 equivalents) to the solution and cool the flask in an ice bath to 0-5 °C with constant stirring.

-

Slow Addition of Acryloyl Chloride: In a separate dropping funnel, prepare a solution of acryloyl chloride (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture over a period of 1 hour, ensuring the temperature remains below 5 °C. This slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Extraction:

-

Remove the THF under reduced pressure.

-

Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the solution to remove the drying agent.

-

Remove the ethyl acetate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to obtain pure this compound as a white solid.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Note: While specific spectroscopic data for this compound was not available in the conducted searches, the following are the expected characteristic signals based on its structure and data from similar compounds.[8][9][10][11][12][13][14]

-

¹H NMR: Expected signals would include vinyl protons of the acryloyl group (typically in the range of 5.5-6.5 ppm), aromatic protons of the phenyl ring (7.0-8.0 ppm), and an amide proton (a broad singlet, typically >8.0 ppm).

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons (125-135 ppm), and the aromatic carbons (110-150 ppm).[9][12][15]

-

FT-IR: Key vibrational bands would include the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), C=C stretching of the vinyl and aromatic groups (1600-1450 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).[10][11][14]

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 192.08.

Applications in Glucose Sensing

The ability of the boronic acid moiety to reversibly bind with glucose makes this compound a prime candidate for the development of continuous glucose monitoring systems.[4][16][17] This is typically achieved by incorporating the monomer into a hydrogel matrix.

Fabrication of a Glucose-Responsive Hydrogel Sensor

This protocol outlines the fabrication of a polyacrylamide-based hydrogel functionalized with this compound.

Figure 2: Workflow for the fabrication of a glucose-responsive hydrogel sensor.

Protocol:

-

Prepare Monomer Solution: In a vial, dissolve acrylamide, this compound, and a cross-linker such as N,N'-methylenebis(acrylamide) (BIS) in deionized water. The molar ratio of these components will determine the mechanical properties and sensitivity of the final hydrogel.

-

Add Photoinitiator: Add a photoinitiator (e.g., Irgacure 2959) to the monomer solution and mix until fully dissolved. Protect the solution from light.

-

Casting and Polymerization: Pipette the solution into a mold of the desired shape and size. Expose the mold to UV light for a specified time to initiate polymerization and form the hydrogel.

-

Equilibration: Carefully remove the hydrogel from the mold and immerse it in a buffer solution (e.g., PBS at pH 7.4) to allow it to swell and equilibrate.

-

Glucose Sensing: The hydrogel will swell or shrink in response to changes in glucose concentration, which can be detected through various methods such as changes in volume, refractive index, or by incorporating a reporter dye.[18]

Causality Behind Choices: The inclusion of acrylamide creates a hydrophilic polymer network. The boronic acid monomer provides the glucose sensitivity. The cross-linker controls the mesh size of the hydrogel, which influences the diffusion of glucose and the swelling response. The photoinitiator allows for rapid and controlled polymerization upon UV exposure.

Applications in pH-Responsive Drug Delivery

The pH-sensitive nature of the boronic acid-diol interaction can be harnessed to create drug delivery systems that release their payload in response to specific pH changes, such as those found in the tumor microenvironment or within cellular endosomes.[6][7][19][20][21]

Preparation of pH-Responsive Nanoparticles

This protocol describes the synthesis of self-assembled nanoparticles from a block copolymer containing this compound for pH-triggered drug release.

Protocol:

-

Synthesize Block Copolymer: Synthesize a diblock copolymer containing a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic block composed of polymerized this compound. This can be achieved through controlled radical polymerization techniques like RAFT.[3]

-

Drug Loading: Dissolve the block copolymer and the hydrophobic drug to be encapsulated in a common organic solvent.

-

Nanoparticle Self-Assembly: Add this organic solution dropwise to a vigorously stirring aqueous solution. The hydrophobic interactions will drive the self-assembly of the polymer chains into core-shell nanoparticles, with the hydrophobic drug encapsulated within the core.

-

Purification: Remove the organic solvent by dialysis or evaporation.

-

pH-Triggered Release: At physiological pH (7.4), the hydrophobic core containing the boronic acid groups will be stable, retaining the drug. Upon encountering a more acidic environment (e.g., pH 5-6 in an endosome), the boronic acid groups will become more hydrophilic, leading to the destabilization of the nanoparticle and the release of the encapsulated drug.[7][20]

Figure 3: Mechanism of pH-responsive drug release from this compound-based nanoparticles.

Thermoresponsive Copolymers

When copolymerized with monomers like N-isopropylacrylamide (NIPAM), this compound can impart both glucose- and thermo-responsive properties to the resulting polymer.[16] These "dual-responsive" materials have potential applications in areas where both temperature and glucose concentration are relevant stimuli. The incorporation of the hydrophilic boronic acid moiety can modulate the lower critical solution temperature (LCST) of the PNIPAM-based copolymer.[22][23]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a highly versatile monomer with significant potential in the fields of materials science, diagnostics, and drug delivery. Its unique combination of a polymerizable acrylamide group and a diol-binding phenylboronic acid moiety allows for the creation of "intelligent" materials that can respond to specific chemical and physical stimuli. The protocols and principles outlined in this guide provide a foundation for researchers to explore and expand upon the applications of this remarkable compound.

References

-

Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). Biomacromolecules. Retrieved January 18, 2026, from [Link]

-

Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. (n.d.). DSpace@MIT. Retrieved January 18, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Glucose-Responsive Hydrogels Based on Phenylboronic Acid. (n.d.). Scientific.net. Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

This compound | C9H10BNO3. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Dual-Responsive Surfaces Modified with Phenylboronic Acid-Containing Polymer Brush To Reversibly Capture and Release Cancer Cells. (2013). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

-

Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

pH- and ion-sensitive polymers for drug delivery. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

13C NMR spectra of monomer 2 (top) and its polymer (bottom). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Polymerisation resistant synthesis of methacrylamido phenylboronic acids. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]

-

(PDF) pH-Responsive Biocompatible Fluorescent Polymer Nanoparticles Based on Phenylboronic Acid for Intracellular Imaging and Drug Delivery. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Buy this compound. (n.d.). Boron Molecular. Retrieved January 18, 2026, from [Link]

-

Synthesis and Applications of Boronate Affinity Materials. (2017). American Chemical Society. Retrieved January 18, 2026, from [Link]

-

A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). American Chemical Society. Retrieved January 18, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of temperature- and light-responsive polymers and block copolymers. (n.d.). JGU-Hochschulschriften. Retrieved January 18, 2026, from [Link]

-

Thermoresponsive behaviour of poly(N,N-diethylacrylamide) in aqueous two-phase systems. (2023). Polymer Chemistry. Retrieved January 18, 2026, from [Link]

-

Thermoresponsive block copolymers of increasing architecture complexity: a review on structure–property relationships. (n.d.). Polymer Chemistry. Retrieved January 18, 2026, from [Link]

-

Thermo-Responsive Behavior of Borinic Acid Polymers: Experimental and Molecular Dynamics Studies. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

¹H-NMR spectrum of the 3-acrylamido phenylboronic acid (AAPBA), sodium acrylate (SA) and BACs in D2O. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

FTIR-RAS peak assignment of phenylboronic acid monolayers on Au. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

3-Acrylamidophenylboronic acid | C9H10BNO3. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

FTIR spectrum of boric acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine [mdpi.com]

- 7. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 13. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels [mdpi.com]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. Glucose-Responsive Hydrogels Based on Phenylboronic Acid | Scientific.Net [scientific.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thermoresponsive behaviour of poly(N,N-diethylacrylamide) in aqueous two-phase systems [bibbase.org]

- 23. Thermoresponsive block copolymers of increasing architecture complexity: a review on structure–property relationships - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-Acrylamidophenylboronic Acid

This guide provides a comprehensive overview of the synthesis, characterization, and critical considerations for 2-acrylamidophenylboronic acid, a versatile building block in drug development and materials science. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document delves into the practical and theoretical aspects of its preparation, emphasizing safety, reproducibility, and analytical validation.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest, integrating the reactivity of an acrylamide group with the unique properties of a phenylboronic acid. The acrylamide moiety serves as a polymerizable unit, enabling its incorporation into hydrogels and other polymeric scaffolds. The ortho-positioned phenylboronic acid group is a key functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] Furthermore, the boronic acid's ability to reversibly bind with diols makes it a valuable component in the design of sensors and responsive drug delivery systems.[3][4][5]

This guide will focus on a robust and accessible synthetic protocol for this compound, detailing the underlying chemical principles and providing practical insights for its successful implementation in a laboratory setting.

Synthetic Strategy: Acylation of 2-Aminophenylboronic Acid

The most direct and widely applicable method for the synthesis of this compound is the acylation of 2-aminophenylboronic acid with acryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.[6]

Reaction Scheme

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

(2-Acrylamidophenyl)boronic acid IUPAC name

An In-Depth Technical Guide to (2-Acrylamidophenyl)boronic acid: A Versatile Building Block for Advanced Biomedical Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (2-Acrylamidophenyl)boronic acid, a molecule of significant interest in the fields of materials science, drug development, and biotechnology. We will explore its chemical properties, synthesis, and diverse applications, offering field-proven insights for researchers and scientists.

Introduction: The Dual-Functionality of (2-Acrylamidophenyl)boronic acid

(2-Acrylamidophenyl)boronic acid, with the IUPAC name [2-(prop-2-enoylamino)phenyl]boronic acid [1], is a bifunctional organic compound. Its unique structure combines a polymerizable acrylamide group with a diol-responsive phenylboronic acid moiety. This dual-functionality makes it a valuable monomer for the creation of "smart" polymers and hydrogels that can respond to specific biological cues.

The phenylboronic acid group is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes sugars like glucose[2][3]. This interaction is the cornerstone of its application in glucose-sensing technologies and self-regulated drug delivery systems for diabetes management[2]. The acrylamide group, on the other hand, allows for its incorporation into polymer chains through various polymerization techniques, most notably Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization[3][4].

Boronic acids, in a broader context, are recognized as important pharmacophores in drug discovery. They can act as reversible covalent inhibitors of enzymes by forming adducts with nucleophilic residues such as serine, threonine, or lysine in the active site[5][6]. This has led to the development of several FDA-approved drugs containing a boronic acid warhead, including the proteasome inhibitor bortezomib[5][6][7][8].

Physicochemical Properties and Key Identifiers

A comprehensive understanding of the physicochemical properties of (2-Acrylamidophenyl)boronic acid is essential for its effective application.

| Property | Value | Source |

| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | PubChem[1] |

| CAS Number | 758697-66-4 | PubChem[1], CymitQuimica[9], Boron Molecular[10] |

| Molecular Formula | C₉H₁₀BNO₃ | PubChem[1], CymitQuimica[9] |

| Molecular Weight | 190.99 g/mol | PubChem[1] |

| Synonyms | B-[2-[(1-Oxo-2-propen-1-yl)amino]phenyl]boronic Acid | CymitQuimica[9] |

Synthesis of Acrylamidophenylboronic Acids

The synthesis of acrylamidophenylboronic acids is typically achieved through the acylation of the corresponding aminophenylboronic acid. While the literature more frequently details the synthesis of the 3-isomer, the principles are applicable to the 2-isomer.

General Synthesis Pathway

The most common synthetic route involves the reaction of an aminophenylboronic acid with acryloyl chloride in the presence of a base. Another approach utilizes a condensation reaction between aminophenylboronic acid and acrylic acid with a coupling agent.

Caption: General synthesis pathway for (2-Acrylamidophenyl)boronic acid.

Detailed Experimental Protocol (Adapted for 2-isomer)

This protocol is adapted from established procedures for the synthesis of the 3-isomer[2][11]. Researchers should optimize conditions for the 2-isomer.

-

Dissolution: Dissolve 2-aminophenylboronic acid in a mixture of tetrahydrofuran (THF) and water (1:1 v/v) in a round-bottom flask.

-

Basification and Cooling: Add sodium bicarbonate to the flask and cool the mixture to below 5°C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of acryloyl chloride in anhydrous THF dropwise to the cooled mixture over 1 hour.

-

Reaction: Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

Workup: Remove the THF under reduced pressure. The crude product can then be purified, for example, by extraction with an organic solvent like ethyl acetate, followed by washing with water and brine.

-

Purification: The final product can be obtained as a white solid after removal of the solvent and can be further purified by recrystallization[4][12].

Causality behind Experimental Choices:

-

Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the acylation reaction and to minimize potential side reactions, including polymerization of the acryloyl chloride.

-

Base: Sodium bicarbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent System: The THF/water mixture is chosen to dissolve both the aminophenylboronic acid (which may be a salt) and the organic acryloyl chloride, facilitating the reaction.

Core Applications in Drug Development and Research

The unique properties of (2-Acrylamidophenyl)boronic acid make it a versatile tool in several areas of biomedical research.

Glucose-Responsive Drug Delivery Systems

A primary application is in the development of "smart" drug delivery systems, particularly for insulin in diabetes treatment[2][13]. Polymers and hydrogels containing (2-Acrylamidophenyl)boronic acid can act as glucose sensors.

Caption: Mechanism of glucose-responsive drug release.

In a low glucose environment, the boronic acid moieties are in their neutral, more hydrophobic state, leading to a compact polymer or hydrogel structure that encapsulates the drug. When glucose levels rise, glucose molecules bind to the boronic acid groups, forming a more hydrophilic boronate ester. This causes the polymer to swell and release the encapsulated drug[2][3]. This creates a self-regulating, "closed-loop" system that mimics the function of a healthy pancreas[14].

Covalent Enzyme Inhibition

The boronic acid functional group is a well-established "warhead" for reversible covalent inhibitors[5]. It can form a stable, yet reversible, covalent bond with nucleophilic amino acid residues in the active site of enzymes, particularly serine proteases.

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

While (2-Acrylamidophenyl)boronic acid itself is not a marketed drug, its structure can be incorporated into larger molecules to target specific enzymes. The acrylamide group can serve as a scaffold or a point of attachment for other pharmacophoric elements. The development of such inhibitors is a rational approach to drug discovery, potentially offering improved potency and duration of action compared to non-covalent inhibitors[6][15].

Biosensors and Chemical Probes

The diol-binding capability of the boronic acid group has been extensively used in the development of biosensors and chemical probes[16][17]. (2-Acrylamidophenyl)boronic acid can be polymerized onto electrode surfaces or incorporated into fluorescent molecules. The binding of diol-containing analytes, such as sugars or glycoproteins, alters the electrochemical or photophysical properties of the system, enabling detection and quantification[16][17]. Boronate-based probes have also been developed to detect reactive oxygen species like hydrogen peroxide, which are important in redox biology[18].

Conclusion and Future Perspectives

(2-Acrylamidophenyl)boronic acid is a highly versatile chemical building block with significant potential in biomedical research and drug development. Its ability to form responsive polymers and act as a precursor for covalent inhibitors makes it a molecule of great interest. Future research will likely focus on the development of more sophisticated drug delivery systems with multi-stimuli responsiveness and the design of highly selective boronic acid-based inhibitors for a range of therapeutic targets. The straightforward synthesis and rich chemistry of this compound ensure its continued relevance in the pursuit of innovative solutions in medicine and biotechnology.

References

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health.[Link]

- Boronic acid-containing block copolymers for controlled drug delivery.

-

2-Acrylamidophenylboronic acid | C9H10BNO3. PubChem.[Link]

-

Polymerisation resistant synthesis of methacrylamido phenylboronic acids. Request PDF.[Link]

-

pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. National Institutes of Health.[Link]

-

Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. National Institutes of Health.[Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.[Link]

-

An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health.[Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.[Link]

-

Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers.[Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.[Link]

-

Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.[Link]

-

Buy this compound. Boron Molecular.[Link]

-

Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. ACS Publications.[Link]

-

Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. Nomura Research Group.[Link]

-

Synthesis and Applications of Boronate Affinity Materials. ACS Publications.[Link]

-

Covalent inhibitors: a rational approach to drug discovery. National Institutes of Health.[Link]

-

Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.[Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.[Link]

-

Phenylboronic Acid-Dopamine Dynamic Covalent Bond Involved Dual-Responsive Polymeric Complex: Construction and Anticancer Investigation. PubMed.[Link]

Sources

- 1. This compound | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 4. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. boronmolecular.com [boronmolecular.com]

- 11. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. sciencedaily.com [sciencedaily.com]

- 16. mdpi.com [mdpi.com]

- 17. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 18. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]

An In-depth Technical Guide to 2-Acrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Advanced Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-Acrylamidophenylboronic acid, a versatile molecule at the forefront of biochemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and explore detailed synthesis methodologies. The core of this guide focuses on the practical applications of this compound, particularly in the realm of drug development, offering insights into its use in targeted drug delivery systems and advanced biosensors. This document is intended for researchers, scientists, and professionals in the drug development field who seek a deeper understanding of the utility and potential of this compound.

Introduction: The Significance of Phenylboronic Acids in Modern Therapeutics

Phenylboronic acids (PBAs) and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry and materials science. Their unique ability to reversibly bind with 1,2- and 1,3-diols forms the basis of their widespread utility.[1][2] This interaction is particularly significant in biological systems, where sugar moieties are ubiquitous. This has led to the development of innovative glucose-responsive systems for insulin delivery, diagnostic sensors for saccharides, and targeted drug delivery platforms.[2][3][4] The versatility of PBAs is further enhanced by the ability to functionalize the phenyl ring, allowing for the fine-tuning of their electronic and steric properties to suit specific applications.

This compound is a prime example of a strategically functionalized PBA. The presence of the acrylamide group introduces a polymerizable handle, enabling its incorporation into hydrogels, nanoparticles, and other polymeric scaffolds.[5] This dual functionality of diol recognition and polymerizability makes it a highly valuable building block for the creation of "smart" materials that can respond to specific biological cues.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

Molecular Profile

| Property | Value | Source |

| Molecular Weight | 190.99 g/mol | [6][7] |

| Molecular Formula | C9H10BNO3 | [6][8] |

| CAS Number | 758697-66-4 | [7][8] |

| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | [6] |

| Synonyms | (2-Acrylamidophenyl)boronic acid, B-[2-[(1-Oxo-2-propen-1-yl)amino]phenyl]boronic Acid | [6][8] |

Physicochemical Characteristics

The key to this compound's functionality lies in the interplay between its boronic acid and acrylamide moieties. The boronic acid group is a Lewis acid, capable of forming a reversible covalent bond with diols.[1] The pH of the surrounding environment plays a critical role in this interaction, with the binding affinity generally increasing at higher pH values. The acrylamide group provides a site for polymerization, typically via free radical polymerization, allowing for the integration of the molecule into larger polymeric structures.

Synthesis of Acrylamidophenylboronic Acids

The synthesis of acrylamidophenylboronic acids generally involves the acylation of the corresponding aminophenylboronic acid with acryloyl chloride or a related acrylic acid derivative. While the provided search results detail the synthesis of the 3-isomer (3-Acrylamidophenylboronic acid), the general principles can be adapted for the synthesis of this compound.

General Synthesis Protocol (adapted for this compound)

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

Materials:

-

2-Aminophenylboronic acid

-

Acryloyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bicarbonate or other suitable base

-

Deionized water

-

Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Aminophenylboronic acid in a mixture of THF and water.

-

Basification: Add sodium bicarbonate to the solution to act as an acid scavenger. The mixture is then cooled in an ice bath.

-

Acylation: A solution of acryloyl chloride in anhydrous THF is added dropwise to the cooled mixture while stirring. Maintaining a low temperature is crucial to control the reactivity of the acryloyl chloride.

-

Reaction: The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction, washing, and drying of the organic phase. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The unique dual functionality of this compound makes it a highly attractive component in the design of sophisticated drug delivery systems and diagnostic tools.

Glucose-Responsive Insulin Delivery Systems

A major focus of research involving acrylamidophenylboronic acids is the development of "closed-loop" insulin delivery systems for diabetic patients.[2][3] By incorporating this compound into a hydrogel matrix, a glucose-sensitive material can be created.

Mechanism of Action:

-

Low Glucose: In a low glucose environment, the hydrogel remains in a relatively collapsed state, retaining the encapsulated insulin.

-

High Glucose: When blood glucose levels rise, the glucose molecules, which are diols, compete with the intra-polymer interactions for binding to the boronic acid moieties.

-

Swelling and Release: This competitive binding leads to a swelling of the hydrogel matrix, causing the release of the encapsulated insulin.

This self-regulating mechanism has the potential to mimic the function of a healthy pancreas, providing a more physiological approach to insulin therapy.

Targeted Drug Delivery

The boronic acid group can also be exploited for targeted drug delivery to cells or tissues that overexpress sialic acid residues on their surfaces, as sialic acids are also diol-containing molecules. By functionalizing nanoparticles or other drug carriers with this compound, it is possible to enhance their accumulation at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects.

Biosensors

The diol-binding properties of this compound can be harnessed to create highly sensitive and selective biosensors.[2] When incorporated into a polymer matrix on an electrode surface, the binding of a target diol, such as glucose, can induce a measurable change in the electrochemical properties of the sensor.[2] This principle can also be applied to the development of fluorescent or colorimetric sensors.

Signaling Pathway Diagram for Glucose-Responsive Drug Delivery

Caption: Mechanism of glucose-responsive insulin release from a this compound-containing hydrogel.

Conclusion and Future Perspectives

This compound stands out as a molecule with significant potential in the field of drug development and biomedical engineering. Its defined molecular weight of 190.99 g/mol and its versatile chemical handles allow for its precise incorporation into advanced functional materials.[6][7] The ability to create stimuli-responsive systems, particularly those sensitive to glucose, opens up new avenues for the treatment of diabetes and other metabolic disorders. Future research will likely focus on refining the synthesis of these materials to achieve even greater control over their drug release kinetics and biocompatibility. Furthermore, the exploration of this molecule in other areas, such as cancer therapy and diagnostics, holds considerable promise. As our understanding of the intricate interplay between synthetic materials and biological systems grows, the importance of well-defined, functional building blocks like this compound will undoubtedly continue to increase.

References

-

This compound | C9H10BNO3 | CID 18997948. PubChem. [Link]

-

This compound | CAS No: 758697-66-4. Pharmaffiliates. [Link]

-

This compound. Boron Molecular. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]

- Boronic acid-containing block copolymers for controlled drug delivery.

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

3-Acrylamidophenylboronic acid | C9H10BNO3 | CID 10321331. PubChem. [Link]

-

Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Royal Society of Chemistry. [Link]

-

Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. ACS Publications. [Link]

-

Synthesis and Applications of Boronate Affinity Materials. ACS Publications. [Link]

Sources

- 1. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to 2-Acrylamidophenylboronic Acid (CAS: 758697-64-4) for Advanced Research and Drug Development

Introduction

2-Acrylamidophenylboronic acid (2-APBA) is a highly versatile "smart" monomer that stands at the forefront of innovation in biomaterials and medicinal chemistry. Its unique bifunctional structure, featuring a polymerizable acrylamide group and a stimuli-responsive phenylboronic acid moiety, makes it an invaluable building block for creating intelligent polymers. The phenylboronic acid group is renowned for its ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diols, a class that notably includes glucose and other biologically significant sugars.[1][2] This interaction is the cornerstone of its application in systems that can sense and react to changes in their biochemical environment. For researchers, scientists, and drug development professionals, 2-APBA offers a sophisticated tool for designing next-generation glucose sensors, self-regulated drug delivery systems for diabetes treatment, and advanced functional biomaterials.[3][4] This guide provides an in-depth exploration of its core chemistry, synthesis, polymerization, and key applications, grounded in established scientific principles and methodologies.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of 2-APBA is critical for its successful application in any experimental context. Proper storage and handling are paramount to preserving its chemical integrity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 758697-66-4 | [5][6] |

| Molecular Formula | C₉H₁₀BNO₃ | [5][7] |

| Molecular Weight | 190.99 g/mol | [7] |

| Synonyms | B-[2-[(1-Oxo-2-propen-1-yl)amino]phenyl]boronic Acid | [5] |

| Appearance | White to off-white powder/solid | [8] |

| Storage Conditions | 2-8°C, keep in a dry area | [6][9] |

Stability and Handling Insights: this compound, like many boronic acids, is susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). This process is reversible upon exposure to water but can complicate stoichiometry in reactions. Therefore, storing the compound in a desiccated environment at the recommended refrigerated temperature is crucial.[9] The acrylamide group is a vinyl monomer and can be prone to undesired polymerization if exposed to heat, light, or radical initiators. It is advisable to store it away from light and in an inert atmosphere if possible.

Section 2: The Core Mechanism - Phenylboronic Acid's Interaction with Diols

The functionality of 2-APBA-based systems is governed by the elegant and reversible chemistry of the phenylboronic acid (PBA) group. This group exists in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[2] The tetrahedral boronate is significantly more adept at binding with cis-diols, such as those found in glucose.

At physiological pH (~7.4), which is below the typical pKₐ of many simple phenylboronic acids (around 8.8), the equilibrium favors the neutral, less active form.[2] However, the presence of the ortho-amido group in 2-APBA can lead to intramolecular B-N coordination. This coordination stabilizes the tetrahedral boronate form, effectively lowering the pKₐ and making the molecule more responsive to glucose under physiological conditions.[1] This is a critical advantage for biomedical applications.

The binding of glucose shifts the equilibrium towards the hydrophilic, anionic boronate ester, causing significant changes in the properties of a polymer containing 2-APBA, such as increased hydrophilicity and charge density. This transition is the fundamental trigger for the responsive behaviors detailed in Section 5.

Section 3: Synthesis and Polymerization

The creation of functional materials from 2-APBA begins with the synthesis of the monomer itself, followed by controlled polymerization to achieve polymers with desired architectures and molecular weights.

Monomer Synthesis

2-APBA is typically synthesized via the acylation of 2-aminophenylboronic acid with acryloyl chloride. The reaction must be performed under basic conditions to deprotonate the amine, making it nucleophilic, while low temperatures are used to control the reactivity of the acid chloride and prevent side reactions.

Representative Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-aminophenylboronic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

-

Basification & Cooling: Add sodium bicarbonate (2.2 eq) to the solution and cool the flask in an ice bath to below 5°C. The base is crucial for neutralizing the HCl byproduct and driving the reaction forward.

-

Acylation: Prepare a solution of acryloyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled amine solution over 1 hour. A slow, controlled addition is essential to prevent polymerization of the acryloyl chloride and to manage the exothermic nature of the reaction.

-

Reaction: Stir the mixture overnight, allowing it to slowly warm to room temperature.

-

Workup & Purification:

-

Remove the THF under reduced pressure.

-

Add ethyl acetate to the aqueous residue and stir. Separate the organic layer and wash it sequentially with water and brine to remove inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

The resulting crude solid is purified by recrystallization from hot deionized water to yield the final product as a white solid.[10]

-

Controlled Radical Polymerization

To create well-defined polymers for advanced applications, controlled polymerization techniques are preferred. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for acrylamido monomers, yielding polymers with predictable molecular weights and low polydispersity.[11][12]

Representative Protocol: RAFT Polymerization of 2-APBA

-

Reagents: In a Schlenk flask, combine 2-APBA (monomer), a RAFT chain transfer agent (CTA) such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (DDMAT), and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).[11] The molar ratio of [Monomer]:[CTA]:[Initiator] dictates the target molecular weight and must be carefully calculated.

-

Solvent: Dissolve the components in a suitable solvent, such as a mixture of dimethylformamide (DMF) and water.

-

Degassing: Deoxygenate the solution by performing at least three freeze-pump-thaw cycles. Oxygen is a radical scavenger and will inhibit the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C) to initiate the polymerization.

-

Termination & Isolation: After the desired time, quench the reaction by cooling the flask in liquid nitrogen and exposing it to air. The polymer is then isolated by precipitation into a non-solvent (e.g., diethyl ether), followed by washing and drying under vacuum.[12]

Section 4: Essential Characterization Techniques

Rigorous characterization is a self-validating step that ensures the synthesized monomer and polymers meet the required structural and purity standards.

Table 2: Key Techniques for Characterization

| Technique | Purpose | Key Information Revealed |

| ¹H NMR Spectroscopy | Structural Verification | Confirms the presence of characteristic protons on the acrylamide group, the phenyl ring, and verifies the successful formation of the amide bond. For polymers, it confirms the polymer architecture.[10] |

| FT-IR Spectroscopy | Functional Group Analysis | Identifies key vibrational bands, such as the C=O stretch of the amide, the N-H bend, and B-O stretches of the boronic acid.[10] |

| Gel Permeation (GPC) | Molecular Weight Analysis | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a well-controlled polymerization.[10][11] |

Section 5: Key Applications in Research and Drug Development

The unique properties of 2-APBA-containing polymers have been leveraged to create sophisticated systems for biomedical and research applications.

Glucose-Responsive Hydrogels for Sensing

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. When poly(2-APBA) is incorporated into a hydrogel, the material becomes glucose-sensitive.

Mechanism of Action: In the absence of glucose, the hydrogel has a certain equilibrium volume. Upon introduction of glucose, the PBA groups bind to it, forming anionic boronate esters. The increased charge density leads to electrostatic repulsion between polymer chains and an influx of water for osmotic balance, causing the hydrogel to swell.[13] This change in volume or other physical properties can be transduced into a measurable signal.

Application Example: Holographic Sensors Holographic sensors can be created by embedding a diffraction grating within a 2-APBA-functionalized hydrogel.[1][13] As the hydrogel swells or shrinks in response to glucose, the grating spacing changes, resulting in a shift in the diffracted light's wavelength. This provides a direct, real-time optical readout of the glucose concentration.[1] This technology is particularly promising for developing non-invasive, continuous glucose monitors, potentially in formats like contact lenses.[13]

Self-Regulated Drug Delivery Systems

A major goal in diabetes management is a "closed-loop" system that mimics the function of the pancreas, releasing insulin only when blood glucose is high. 2-APBA-based nanoparticles are a leading platform for achieving this.[14][15]

Mechanism of Action: Insulin can be encapsulated within nanoparticles or microgels made from 2-APBA-containing copolymers.[4][16] In low glucose conditions, the nanoparticles are stable and retain the drug. When glucose levels rise, the glucose permeates the nanoparticles and binds to the PBA sites. This binding increases the hydrophilicity and charge of the polymer network, causing the nanoparticles to swell and/or disassemble, thereby releasing the encapsulated insulin.[4][15]

Protocol: Preparation of Insulin-Loaded p(2-APBA) Nanoparticles

-

Polymer Synthesis: Synthesize a block copolymer using RAFT, for example, poly(2-APBA)-block-poly(N-vinylcaprolactam), where the second block can provide additional properties like temperature sensitivity.[15]

-

Nanoparticle Formation: Dissolve the block copolymer in a suitable solvent (e.g., DMSO). Add this solution dropwise into an aqueous buffer solution under vigorous stirring. The amphiphilic nature of the copolymer will drive self-assembly into core-shell nanoparticles.

-

Insulin Loading: Add a concentrated insulin solution to the nanoparticle suspension. The insulin can be encapsulated through methods like hydrophobic or electrostatic interactions during the self-assembly process or absorbed into the pre-formed particles.

-

Purification: Remove unloaded insulin and organic solvent through dialysis against a physiological buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm nanoparticle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Quantify insulin loading efficiency using techniques like HPLC after dissolving the nanoparticles.

-

In Vitro Release Study: Incubate the insulin-loaded nanoparticles in buffer solutions containing different glucose concentrations (e.g., a basal level vs. a hyperglycemic level) and measure the rate of insulin release over time to validate the glucose-responsive behavior.[15]

Conclusion

This compound is more than just a chemical reagent; it is an enabling technology for the creation of materials with built-in intelligence. Its unique ability to translate a specific chemical signal—the presence of glucose—into a macroscopic physical response has positioned it as a critical component in the development of advanced diagnostics and therapeutics. The ortho-position of the acrylamide group offers potential advantages in pKₐ modulation, making it particularly suitable for applications operating at physiological pH. As research progresses, the sophisticated application of 2-APBA and its derivatives will continue to drive significant advancements in personalized medicine, continuous health monitoring, and smart biomaterials.

References

-

CORE. (n.d.). An Investigation into the Use of Polymer Bound Boronic Acid for Glucose Detection in Paper Based Microfluidic Devices. Retrieved from [Link]

- Jaffar, M., et al. (2014). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology, 8(5), 930-937.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ma, R., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 838-853.

- Yuan, Y., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express, 30(26), 46969-46978.

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

- Cheng, C., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin.

- Wang, L., et al. (2012). pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. Polymer Chemistry, 3(6), 1594-1604.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2010). Boronic acid-containing block copolymers for controlled drug delivery.

- Popa, A., et al. (2020). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 6(3), 25.

- An, S., & Tsubaki, K. (2014).

- Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Smart Platform for Diabetic Therapy. International Journal of Nanomedicine, 16, 455-470.

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link]

- Wu, W., et al. (2019). Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery. International Journal of Nanomedicine, 14, 8295–8308.

- ACS Publications. (2023). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules.

- Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Specific Recognition. Accounts of Chemical Research, 50(5), 1136-1145.

- Cheng, C., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin.

Sources

- 1. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Acrylamido)phenylboronic acid 98 99349-68-5 [sigmaaldrich.com]

- 9. aablocks.com [aablocks.com]

- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. orbi.umons.ac.be [orbi.umons.ac.be]

- 14. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 15. Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin - Soft Matter (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-Acrylamidophenylboronic Acid: Structure, Synthesis, and Advanced Applications

This guide provides an in-depth exploration of 2-Acrylamidophenylboronic acid, a molecule of significant interest in the fields of materials science, diagnostics, and therapeutics. We will dissect its unique bifunctional structure, delve into its synthesis and core chemical mechanisms, and illuminate its application in creating intelligent materials, particularly for glucose sensing and controlled drug delivery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Part 1: The Bifunctional Architecture of this compound

This compound is a molecule meticulously designed by its very structure for dual functionality. Its architecture consists of a central phenyl ring substituted with two key functional groups: an acrylamide group and a boronic acid group positioned ortho to each other.[1] This specific arrangement is not coincidental; it is the source of the molecule's unique properties and wide-ranging utility.

-

The Phenylboronic Acid Moiety: This is the molecule's recognition element. Boronic acids are Lewis acids that can reversibly form covalent bonds (boronate esters) with compounds containing 1,2- or 1,3-diols.[2][3] This makes them exceptionally suited for targeting saccharides like glucose, which are rich in diol functionalities.[4]

-

The Acrylamide Moiety: This group provides the capacity for polymerization. The vinyl group (C=C) of the acrylamide is readily susceptible to free-radical polymerization, allowing it to be incorporated as a monomer into polymer chains, most notably hydrogels.[5]

-

The Ortho-Substitution: The placement of the acrylamide group at the 2-position, adjacent to the boronic acid, is critical. This proximity can allow for intramolecular coordination between the carbonyl oxygen of the acrylamide and the boron atom. This interaction can stabilize the tetrahedral boronate form, potentially lowering the effective pKa and making the diol-binding less dependent on pH, a significant advantage for applications under physiological conditions.[6]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | [1] |

| Molecular Formula | C₉H₁₀BNO₃ | [1][7] |

| Molecular Weight | 190.99 g/mol | [1][8] |

| CAS Number | 758697-66-4 | [1][8] |

| Appearance | White to amber crystalline powder | [9] |

| Solubility | Soluble in DMF, DMSO, and aqueous bases | N/A |

Part 2: Synthesis of this compound

The synthesis of acrylamidophenylboronic acid isomers is typically achieved through the acylation of the corresponding aminophenylboronic acid. The following protocol describes a general method adapted from procedures for similar compounds, where 2-aminophenylboronic acid is reacted with acryloyl chloride under basic conditions.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize this compound from 2-aminophenylboronic acid.

Materials:

-

2-Aminophenylboronic acid

-

Acryloyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2-aminophenylboronic acid (1 equivalent) in a 1:1 mixture of THF and water in a round-bottom flask.

-

Basification: Add sodium bicarbonate (2.2 equivalents) to the solution and cool the flask to 0-5 °C in an ice bath. The base is crucial for neutralizing the HCl byproduct of the acylation reaction.

-

Acylation: Slowly add a solution of acryloyl chloride (1.1 equivalents) in anhydrous THF dropwise to the cooled reaction mixture over 1 hour. Maintaining a low temperature is critical to control the exothermic reaction and prevent unwanted polymerization of the acryloyl chloride.

-

Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.

-

Work-up:

-

Acidify the mixture to pH ~3 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final white crystalline product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: The Core Mechanism: pH-Dependent Diol Binding

The utility of this compound in sensing and drug delivery hinges on the reversible interaction between its boronic acid group and diols. This interaction is fundamentally governed by pH.

In an aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral boronate form (sp³ hybridized boron) after reacting with a Lewis base like water or a hydroxide ion.[2] The pKa of the boronic acid dictates the pH at which these two forms are present in equal concentrations.

It is the anionic, tetrahedral form that exhibits a high affinity for diols, forming a stable cyclic boronate ester.[2] Therefore, at a pH above the boronic acid's pKa, diol binding is highly favorable. The binding event with a diol, such as glucose, shifts the equilibrium towards the anionic tetrahedral state. When this monomer is incorporated into a hydrogel, the formation of these anionic boronate esters along the polymer backbone increases the charge density. This leads to increased Donnan osmotic pressure, causing the hydrogel to swell.[10]

Caption: The pH-dependent equilibrium and diol binding mechanism of phenylboronic acid.

Part 4: Applications in Advanced Material Science

The dual-functional nature of this compound makes it an ideal monomer for creating "smart" polymers that can sense and respond to specific biological molecules.

Glucose-Responsive Hydrogels for Diabetes Monitoring

A primary application is in the development of continuous glucose monitoring systems.[4] By copolymerizing this compound with monomers like acrylamide, a hydrogel is formed that can swell or shrink in direct proportion to the ambient glucose concentration.[10][11]

This volumetric change can be transduced into a measurable signal. For instance, embedding a crystalline colloidal array into the hydrogel creates a photonic crystal sensor. As the hydrogel swells in the presence of glucose, the lattice spacing of the colloidal array increases, causing a red-shift in the diffracted light, which can be detected colorimetrically.[12] This offers a non-enzymatic, reagent-free method for glucose detection.[6]

Self-Regulated Drug Delivery Systems

The same glucose-responsive swelling mechanism can be harnessed to create self-regulated insulin delivery systems.[13] Nanoparticles or hydrogels can be synthesized from this compound-containing polymers and loaded with insulin.[14]

In a high-glucose environment (hyperglycemia), the hydrogel swells, increasing its mesh size and accelerating the diffusion and release of the encapsulated insulin.[15] Conversely, in a low-glucose environment, the hydrogel contracts, reducing its permeability and slowing down insulin release. This creates a closed-loop system that mimics the function of a healthy pancreas.

Part 5: Experimental Protocol: Fabrication of a Glucose-Responsive Photonic Crystal Hydrogel

This protocol outlines the fabrication of a glucose-sensitive photonic crystal hydrogel sensor, a common application of this compound.

Objective: To create a polyacrylamide-based hydrogel sensor containing this compound and embedded silica nanoparticles that changes color in response to glucose.

Materials:

-

This compound (2-APBA)

-

Acrylamide (AAm)

-

N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

-

Monodisperse silica nanoparticles (e.g., 200 nm diameter) suspension

-

Photoinitiator (e.g., 2,2-diethoxyacetophenone, DEAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

D-(+)-Glucose

Procedure:

-

Prepare Pre-polymerization Solution:

-

In a vial, dissolve AAm (e.g., 70 mol%), 2-APBA (e.g., 28 mol%), and BIS (e.g., 2 mol%) in a solution containing the silica nanoparticle suspension and PBS.

-

Add the photoinitiator (e.g., 1% w/v).

-

Sonicate the mixture for 15 minutes to ensure homogeneity and remove dissolved oxygen, which can inhibit polymerization.

-

-

Fabricate the Hydrogel Film:

-

Pipette the pre-polymerization solution between two quartz slides separated by a thin (e.g., 100 µm) Teflon spacer to create a mold.

-

Expose the mold to a UV light source (e.g., 365 nm) for a specified time (e.g., 30 minutes) to initiate polymerization.

-

-

Equilibration and Washing:

-

Carefully separate the slides and place the resulting hydrogel film in a large volume of PBS (pH 7.4).

-

Wash the hydrogel for 24-48 hours, replacing the PBS solution periodically, to remove unreacted monomers and other impurities. The hydrogel will swell to its equilibrium state.

-

-

Testing the Glucose Response:

-

Cut a small piece of the equilibrated hydrogel.

-

Measure its baseline diffraction wavelength using a spectrometer.

-

Immerse the hydrogel in PBS solutions containing varying, physiologically relevant concentrations of glucose (e.g., 0 mM to 25 mM).

-

Allow the hydrogel to equilibrate in each solution (e.g., 30-60 minutes) and record the new diffraction wavelength.

-

A red-shift in the wavelength corresponding to an increase in glucose concentration demonstrates a successful fabrication.

-

Hydrogel Sensor Fabrication and Testing Workflow

Caption: Workflow for fabricating and testing a glucose-responsive hydrogel sensor.

Conclusion

This compound is a powerful molecular building block whose value lies in the elegant integration of two distinct chemical functionalities. The phenylboronic acid group provides a specific, reversible binding capability for diol-containing molecules, while the acrylamide group allows this recognition ability to be woven into the fabric of polymeric materials. This dual nature has positioned it as a cornerstone in the development of next-generation smart materials for diagnostics, self-regulating therapeutic systems, and advanced affinity matrices. A thorough understanding of its structure, synthesis, and the fundamental mechanism of its interaction with diols is essential for any scientist or researcher aiming to innovate in these exciting and impactful fields.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Caucheteur, C., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. ORBi UMONS. Retrieved from [Link]

-

Kabilan, S., et al. (2012). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology. Retrieved from [Link]

-

Vasile, C., & Pamfil, D. (2017). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Retrieved from [Link]

-

Wang, L., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care. Retrieved from [Link]

-

Yetisen, A. K., et al. (2011). Hydrogel-Based Glucose Sensors: Effects of Phenylboronic Acid Chemical Structure on Response. Chemistry of Materials. Retrieved from [Link]

-

Qi, W., et al. (2018). A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose. New Journal of Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Sumerlin, B. S., et al. (2010). Boronic acid-containing block copolymers for controlled drug delivery. Google Patents.

-

Boron Molecular. (n.d.). This compound. Retrieved from [Link]

-

Wu, W., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Soft Matter. Retrieved from [Link]

-

Khdour, O. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved from [Link]

-

Khdour, O. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved from [Link]

-

Tomsho, J. W., & Benkovic, S. J. (2012). Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemimpex.com [chemimpex.com]

- 10. orbi.umons.ac.be [orbi.umons.ac.be]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(Acrylamido)phenylboronic acid 98 99349-68-5 [sigmaaldrich.com]

- 15. Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin - Soft Matter (RSC Publishing) [pubs.rsc.org]

2-Acrylamidophenylboronic acid solubility

An In-Depth Technical Guide to the Solubility of 2-Acrylamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-APBA) is a versatile molecule of significant interest in materials science and biomedicine, primarily for its role in creating "smart" hydrogels and bioconjugates that respond to stimuli like pH and the presence of saccharides. However, its effective application is fundamentally governed by its solubility, a characteristic that is more complex than that of simple organic molecules. This guide provides a comprehensive overview of the principles governing 2-APBA solubility, offering both theoretical understanding and practical, field-proven protocols for its use in a research setting. We will explore the pivotal role of pH, the unique intramolecular coordination of the ortho-amide group, and provide actionable strategies for preparing stable aqueous and organic solutions.

Core Physicochemical Properties

Understanding the fundamental properties of 2-APBA is the first step in predicting its behavior in different solvent systems. While extensive quantitative solubility data is not widely published, its basic chemical identity provides essential context.

| Property | Value | Source(s) |

| CAS Number | 758697-66-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BNO₃ | [1][3] |

| Molecular Weight | 190.99 g/mol | [3] |